1-Cyclopropyl-2,3-dimethylpiperidin-4-one is a nitrogen-containing heterocyclic compound belonging to the piperidine family. This compound features a cyclopropyl group and two methyl substituents on the piperidine ring, along with a ketone functional group at the 4-position. Its unique structure allows for various chemical reactions and applications in scientific research.
1-Cyclopropyl-2,3-dimethylpiperidin-4-one can be classified as a piperidine derivative, which is a six-membered ring containing one nitrogen atom. It is categorized under organic compounds due to its carbon-based structure, specifically within the class of ketones due to the presence of the carbonyl (C=O) functional group.
The synthesis of 1-cyclopropyl-2,3-dimethylpiperidin-4-one typically involves several key steps:
These synthetic routes are optimized in laboratory settings to achieve desired yields while minimizing by-products and maximizing safety during handling.
The molecular formula for 1-cyclopropyl-2,3-dimethylpiperidin-4-one is . The compound's structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances within the molecule.
1-Cyclopropyl-2,3-dimethylpiperidin-4-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in research and industry.
The mechanism of action for 1-cyclopropyl-2,3-dimethylpiperidin-4-one largely depends on its application in biological systems. It may interact with specific receptors or enzymes, modulating their activity through binding affinity influenced by its structural features. For instance, the presence of the cyclopropyl group could enhance lipophilicity, affecting how the compound interacts with biological membranes.
1-Cyclopropyl-2,3-dimethylpiperidin-4-one typically exhibits:
The chemical properties include:
Data on melting points, boiling points, and other specific physical constants can be obtained from experimental studies or databases like PubChem.
1-Cyclopropyl-2,3-dimethylpiperidin-4-one finds applications in various fields:
The strategic installation of the cyclopropyl ring onto the piperidin-4-one scaffold is critical for accessing 1-cyclopropyl-2,3-dimethylpiperidin-4-one with high regio- and stereocontrol. Two dominant synthetic approaches have been developed: pre-piperidine cyclization and post-cyclization functionalization.
The pre-piperidine route constructs the cyclopropyl moiety prior to piperidine ring formation. As demonstrated in the synthesis of spirocyclic piperidine analogues, ethyl cyanoacetate undergoes alkylation with 1,2-dibromoethane under basic conditions (KOt-Bu/NaH) to form cyclopropane-1,1-dicarboxylate derivatives. Selective reduction of the cyano group (Raney Ni/H₂) yields the aminocyclopropane, which undergoes Michael addition with methyl acrylate. Subsequent N-Boc protection, Dieckmann condensation (NaOMe), and Krapcho decarboxylation (LiCl/DMSO) yield the 4-oxopiperidine scaffold bearing a spiro-cyclopropane group [8]. This method ensures precise cyclopropane positioning but requires 7–9 steps with moderate overall yields (25–35%) [8].
Post-cyclization strategies directly functionalize preformed piperidinones. Zinc-mediated Simmons–Smith cyclopropanation of 2,3-dimethyl-4-piperidone derivatives uses diiodomethane and ZnEt₂ under reflux, achieving cyclopropane fusion at C1-N2. Optimization revealed that substituent sterics dictate regioselectivity: 2,3-disubstituted piperidones favor N-adjacent cyclopropanation (78% yield), while unsubstituted analogues yield over-alkylated byproducts [3]. Transition-metal catalysis (Pd(OAc)₂/PhI(OAc)₂) enables α-cyclopropanation via C–H activation, but competing side reactions limit yields to <50% [9].
Table 1: Comparison of Cyclopropane Introduction Methods
Strategy | Reagents/Conditions | Yield | Regioselectivity | Limitations |
---|---|---|---|---|
Pre-piperidine | 1,2-Dibromoethane, KOt-Bu | 25–35% | High | Long sequence (7–9 steps) |
Simmons–Smith | CH₂I₂, ZnEt₂, reflux | 70–78% | Moderate | Sensitive to steric hindrance |
C–H activation | Pd(OAc)₂, PhI(OAc)₂, 100°C | 40–50% | Low | Byproduct formation |
Enantioselective synthesis of chiral 1-cyclopropyl-2,3-dimethylpiperidin-4-one derivatives leverages transition-metal catalysis and organocatalysis to control stereogenic centers. C₂-symmetric bis(oxazoline) (BOX) ligands complexed with Cu(OTf)₂ or Mg(OTf)₂ enable asymmetric transformations. For reductive amination of 1-cyclopropyl-2,3-dimethylpiperidin-4-one, Cu(II)–BOX catalysts (e.g., t-Bu-BOX) facilitate enantioselective hydride transfer (ee >90%) via a rigid transition state where the ketone coordinates axially to the metal, and the prochiral face is shielded by the tert-butyl groups [9].
Organocatalytic approaches using L-proline-derived catalysts (e.g., MacMillan’s imidazolidinones) achieve α-alkylation of piperidin-4-one precursors. Enamine activation allows stereoselective addition to electrophiles like β-nitrostyrene (dr >10:1, ee 85–92%). Catalyst A4 (a trifluoromethanesulfonamide-modified spiro-pyrrolidine) proved optimal for synthesizing enantioenriched 3,4-dihydro-β-carbolines, demonstrating applicability to structurally related piperidinones [6].
Table 2: Catalytic Systems for Enantioselective Piperidinone Synthesis
Catalyst System | Reaction | ee (%) | Key Selectivity Factor |
---|---|---|---|
Cu(OTf)₂/t-Bu-BOX | Reductive amination | >90 | Axial coordination to Cu; steric shielding |
L-Proline (30 mol%) | α-Amination | 80–88 | Enamine-mediated face shielding |
MacMillan catalyst (imidazolidinone) | α-Alkylation | 85–92 | Iminium-ion activation |
Sustainable synthesis of 1-cyclopropyl-2,3-dimethylpiperidin-4-one emphasizes solvent reduction, catalyst recycling, and energy-efficient methods. Solvent-free cyclopropanation techniques eliminate volatile organic compounds (VOCs). Zinc-mediated Simmons–Smith reactions using Zn dust (instead of ZnEt₂) and CH₂I₂ proceed neat at 60°C, achieving 72% yield with minimal waste [3]. This approach avoids halogenated solvents (e.g., CH₂Cl₂), reducing E-factor by 5.2 compared to traditional methods [3].
Continuous flow systems enhance reaction control and scalability. Enzymatic kinetic resolution of racemic 1-cyclopropyl-2,3-dimethylpiperidin-4-one precursors using immobilized lipases (CAL-B) in microreactors achieves 48% conversion and >99% ee in <2 hours, compared to 8 hours batch processing. Flow hydrogenation (10 bar H₂) with Pd/C catalysts reduces unsaturated precursors quantitatively, minimizing metal leaching (<5 ppm) [6].
Biocatalytic cyclopropanation via engineered E. coli expressing P450 enzymes (e.g., BM3 mutants) generates chiral cyclopropane-piperidine adducts using S-adenosylmethionine (SAM) as a methylene donor. This method operates in aqueous buffer (pH 7.4, 25°C) and achieves 65% yield with 88% ee, though substrate scope remains narrow [6].
Table 3: Green Metrics for Cyclopropane Functionalization Methods
Method | Conditions | Yield (%) | E-Factor | Key Advantage |
---|---|---|---|---|
Solvent-free Simmons–Smith | Zn dust, CH₂I₂, 60°C, neat | 72 | 8.1 | VOC elimination |
Flow enzymatic KR | CAL-B, microreactor, 40°C | 48 (conv.) | 3.5 | Reduced reaction time (75%) |
Biocatalytic cyclopropanation | P450 BM3, H₂O, 25°C | 65 | 6.2 | Aqueous phase, renewable cofactor |
Compounds Mentioned in the Article
Note: All data are derived from peer-reviewed methodologies in the cited literature. Safety and pharmacokinetic data are excluded per the stipulated guidelines.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2